molecular formula C14H14N6O3 B11491644 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11491644
M. Wt: 314.30 g/mol
InChI Key: WBAMNIRAXCRGQS-UHFFFAOYSA-N
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Description

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole and pyrazole moiety Benzimidazole is a heterocyclic aromatic organic compound, while pyrazole is a five-membered ring structure with two adjacent nitrogen atoms

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H14N6O3/c21-14(9-19-8-6-13(18-19)20(22)23)15-7-5-12-16-10-3-1-2-4-11(10)17-12/h1-4,6,8H,5,7,9H2,(H,15,21)(H,16,17)

InChI Key

WBAMNIRAXCRGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: Reagents like HOBT, EDCl, and DMF.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution on Benzimidazole Ring: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA and proteins, leading to the inhibition of various biological processes. The pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and nocodazole.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant.

Uniqueness

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which confer a wide range of chemical and biological properties.

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